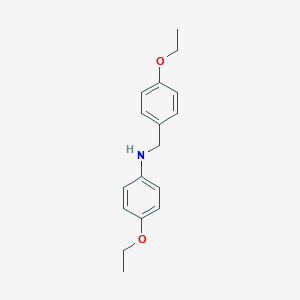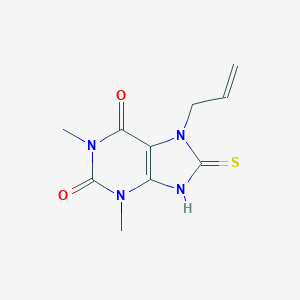![molecular formula C20H16N4O4S B317234 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE](/img/structure/B317234.png)
4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazolidinylidene group linked to a pyrrole ring and a benzenesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrazolidinylidene Intermediate: The initial step involves the reaction of phenylhydrazine with ethyl acetoacetate to form 3,5-dioxo-1-phenyl-4-pyrazolidinylidene.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-formylpyrrole under acidic conditions to yield the desired pyrazolidinylidene-pyrrole compound.
Sulfonamide Formation: Finally, the compound is reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrazolidinylidene group, converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrazolidinylidene compounds, and various substituted sulfonamides.
科学研究应用
4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and kinase, which are involved in inflammatory and signaling pathways.
Pathway Modulation: By targeting these enzymes, the compound modulates key biological pathways, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 4-{2-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-ethoxyphenyl}benzenesulfonamide
- 4-{2-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl}benzenesulfonamide
Uniqueness
The uniqueness of 4-(2-{[(4Z)-3,5-DIOXO-1-PHENYLPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
属性
分子式 |
C20H16N4O4S |
|---|---|
分子量 |
408.4 g/mol |
IUPAC 名称 |
4-[2-[(Z)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H16N4O4S/c21-29(27,28)17-10-8-14(9-11-17)23-12-4-7-16(23)13-18-19(25)22-24(20(18)26)15-5-2-1-3-6-15/h1-13H,(H,22,25)(H2,21,27,28)/b18-13- |
InChI 键 |
JTVACSPCSGFZMD-AQTBWJFISA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
手性 SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)/C(=O)N2 |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)S(=O)(=O)N)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Chloro-6-methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B317153.png)
![N-(3-bromophenyl)-2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B317154.png)
![7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-sulfanylpurine-2,6-dione](/img/structure/B317155.png)
![N-(5-{[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B317156.png)
![2-(2-chloro-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B317158.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B317162.png)
![5-(3-Fluorobenzylidene)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B317164.png)
![5-{[5-(3-Chloro-2-methylphenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B317165.png)
![N-[(4-ethoxyphenyl)methyl]-2-(2-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B317166.png)

![7-(3-chlorobenzyl)-1,3-dimethyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B317168.png)
![1-(4-Chlorophenyl)-5-[(2-fluorophenyl)methylsulfanyl]tetrazole](/img/structure/B317169.png)
![N-[4-(1-isobutyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B317170.png)

